molecular formula C23H23N3OS B073471 Benzoyl leuco methylene blue CAS No. 1249-97-4

Benzoyl leuco methylene blue

Cat. No. B073471
CAS RN: 1249-97-4
M. Wt: 389.5 g/mol
InChI Key: ZKURGBYDCVNWKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

BLMB decomposes in the presence of attapulgus clay or silica gel, leading to the formation of methylene blue and other derivatives. This process is influenced by factors such as solvent type and is suggested to involve photon-induced free radical reactions (Potts, Wood, & Cook, 1972).

Molecular Structure Analysis

The molecular structure of BLMB and its derivatives plays a crucial role in its chemical behavior. The formation of methylene blue from BLMB involves the transformation of colorless products into blue dye, indicating changes in molecular structure under certain conditions (Potts, Wood, & Cook, 1972).

Chemical Reactions and Properties

BLMB is involved in various chemical reactions, including photocatalytic dechlorination processes and reactions with inorganic salts. These reactions demonstrate the compound's ability to interact with different substances and its potential for environmental remediation applications (Izadifard, Langford, & Achari, 2010).

Physical Properties Analysis

The physical properties of BLMB, such as its solubility and interaction with solvents, influence its behavior in various processes. For example, its decomposition in the presence of solvents and adsorbents highlights the importance of physical properties in determining its stability and reactivity (Potts, Wood, & Cook, 1972).

Chemical Properties Analysis

BLMB's chemical properties, including its reactivity with other chemicals and its role in catalytic processes, are crucial for understanding its applications. Its ability to undergo photoreduction and participate in dye-sensitized photocatalytic reactions demonstrates its potential in chemical synthesis and environmental applications (Izadifard, Langford, & Achari, 2010).

Scientific Research Applications

Fluorescent Properties and Future Use

Benzoyl leuco methylene blue, also known as methylene blue, is a fluorescent dye with a history of diverse applications across scientific fields. Initially discovered in 1876, its role has evolved beyond traditional dye uses, finding its place in intraoperative fluorescent imaging. This has opened new vistas for its application in surgery, particularly in near-infrared imaging for visualization of ureters, identification of the parathyroid gland, pancreatic tumor imaging, detection of breast cancer tumor margins, and sentinel node biopsy in breast cancer. Despite its widespread use, the exploration of methylene blue's fluorescent properties is in its infancy, with the need for further pre-clinical and clinical research to unlock its full potential and address existing challenges and limitations (Cwalinski et al., 2020).

Adsorption Properties for Dye Removal

Methylene blue's adsorption capabilities have been leveraged for environmental applications, particularly in the removal of pollutants from water. It serves as a benchmark molecule for evaluating the adsorption efficiency of various low-cost adsorbents, including agricultural wastes, industrial solid wastes, biomass, clays, minerals, and zeolites. These adsorbents have demonstrated significant capabilities for methylene blue removal, offering a sustainable and cost-effective solution for water purification and treatment of wastewater from industries like textile, paper, and printing. The shift towards using these non-conventional adsorbents is driven by their efficiency, renewability, and lower costs compared to commercial activated carbon (Rafatullah et al., 2010).

Comparative Study with Proflavine

In the medical field, methylene blue, alongside proflavine, has been utilized for staining nucleic acids and as an antimicrobial, anti-inflammatory, and antioxidant agent. These applications extend to clinical uses for sentinel node mapping, detection of tumors, and treatment of various conditions. The review by Nedu et al. (2020) aims to identify optimal concentrations for in vivo experiments and highlight the comparative effectiveness of methylene blue and proflavine in surgical applications, emphasizing their potential beyond traditional diagnostic roles to therapeutic uses (Nedu et al., 2020).

Activation of Agricultural-based Adsorbents

Methylene blue's interaction with activated carbons prepared from agricultural wastes illustrates its role in evaluating adsorbent quality, particularly in terms of mesoporosity. The shift towards microwave heating in the activation of these carbons demonstrates a modern approach to enhancing adsorption performance, making methylene blue central to innovations in environmental engineering and sustainable waste management practices (Ahmed, 2016).

Safety and Efficacy for Vasoplegia Treatment

Methylene blue's pharmacologic properties have been explored in treating vasoplegic syndromes, particularly in distributive shock states observed post-cardiac surgeries. While its ability to improve blood pressure is well documented, ongoing research aims to establish its efficacy in improving oxygen delivery and reducing mortality rates, highlighting the need for further large-scale trials (Hosseinian et al., 2016).

Safety And Hazards

Benzoyl leuco methylene blue should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Future Directions

Benzoyl leuco methylene blue has potential applications in food packaging, sensing, and organic transformations due to its reversible color switching properties . It also has a previously unrecognized, very reactive, UV-driven triplet state photochemistry .

properties

IUPAC Name

[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKURGBYDCVNWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061639
Record name 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl-
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Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl leuco methylene blue

CAS RN

1249-97-4
Record name 3,7-Bis(dimethylamino)-10-benzoylphenothiazine
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Record name Methylene blue leucobenzoyl
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Record name Benzoyl leuco methylene blue
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Record name Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl-
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Record name 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl-
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Record name 10-benzoyl-3,7-bis(dimethylamino)phenothiazine
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